2-Methyl-6-(trifluoromethyl)pyridin-3-amine
Overview
Description
“2-Methyl-6-(trifluoromethyl)pyridin-3-amine” is an organic compound that belongs to the class of pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-Methyl-6-(trifluoromethyl)pyridin-3-amine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves a one-step reaction, where the number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular formula of “2-Methyl-6-(trifluoromethyl)pyridin-3-amine” is C8H6F3NO . The InChI Key is HHGVNSFXEFHMGQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including “2-Methyl-6-(trifluoromethyl)pyridin-3-amine”, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Metal Ion Affinities and Fluorescence Properties
The study of tris((6-phenyl-2-pyridyl)methyl)amine derivatives has revealed their potential in accommodating small molecules due to hydrophobic cavities within their metal complexes. Enhanced solubility in organic and aqueous solvents has been achieved through derivatization, allowing for detailed investigations into the binding properties with metal ions such as Zn(2+) and Cu(2+). Notably, significant fluorescence enhancements and shifts in emission maxima are observed upon Zn(2+) ion coordination, indicating charge-transfer character in the excited state and potential applications in fluorescence-based detection and imaging technologies (Liang et al., 2009).
Thermodynamics of Metal Complex Formation
The interactions between various metal cations and pyridine derivatives, including tris(6-methyl-2-pyridylmethyl)-amine, have been extensively studied. The research provides valuable insights into the thermodynamics of metal complex formation, shedding light on the stability constants and thermodynamic functions of protonation. Such information is crucial for understanding the chemistry of these complexes and their potential applications in catalysis, drug design, and materials science (Anderegg et al., 1977).
Anticancer Potential
A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity. Compounds exhibiting promising bioactivity at micro molar concentrations against various cancer cell lines, such as A549-Lung cancer and MCF7-Breast cancer, highlight the potential therapeutic applications of these derivatives in oncology (Chavva et al., 2013).
Photocyclization and Herbicidal Activity
The compound 5-methyl-N,N-bis[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine, a cellulose biosynthesis inhibitor, undergoes oxidative photocyclization under UV-B light to form a new class of herbicidal pyrrolodipyridines. These compounds exhibit potent inhibition of the enzyme phytoene desaturase, indicating their potential application as herbicides (Wakeham et al., 2021).
Coordination Chemistry and Molecular Reorganizations
The study of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands provides insights into the structure and reactivity of these complexes with hydrogen peroxide. The introduction of phenyl groups at the 6-position of pyridine donors affects the coordination chemistry, redox potentials, and reactivity, offering valuable information for the design of catalytic systems and materials with specific electronic and optical properties (Kunishita et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-5(11)2-3-6(12-4)7(8,9)10/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJKUIAVFVGTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393277 | |
Record name | 2-methyl-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)pyridin-3-amine | |
CAS RN |
383907-17-3 | |
Record name | 2-Methyl-6-(trifluoromethyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383907-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-6-(trifluoromethyl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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